molecular formula C16H17N3O B11035111 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B11035111
M. Wt: 267.33 g/mol
InChI Key: PCVKCLONLDZDTB-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclopenta[d]pyrimidin-4-one core substituted at the 2-position with a 3,4-dihydroisoquinoline moiety.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O/c20-15-13-6-3-7-14(13)17-16(18-15)19-9-8-11-4-1-2-5-12(11)10-19/h1-2,4-5H,3,6-10H2,(H,17,18,20)

InChI Key

PCVKCLONLDZDTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Gewald Reaction for Cyclopenta-Thiophene Intermediate

A mixture of cyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) is refluxed in ethanol with catalytic diethylamine (0.1 equiv) at 60°C for 6–8 hours. This yields ethyl 2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene-3-carboxylate as a crystalline orange solid (75–85% yield). The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation.

Cyclization to Pyrimidin-4-One

The thiophene intermediate undergoes acid-catalyzed cyclization with chloroacetonitrile in 1,4-dioxane under dry HCl gas (generated via Kipp’s apparatus). Stirring at 50°C for 2 hours precipitates 2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (70–80% yield). HCl facilitates both deprotonation and electrophilic activation, enabling nucleophilic attack by the thiophene amine on the nitrile carbon.

Functionalization with Dihydroisoquinoline

The chloromethyl group at the pyrimidine 2-position is substituted with 3,4-dihydroisoquinoline via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Synthesis of 3,4-Dihydroisoquinoline Precursor

6-Aminoisoquinoline is hydrogenated over Pd/C (10 wt%) in methanol under 50 psi H2 at 25°C for 12 hours, yielding 6-amino-1,2,3,4-tetrahydroisoquinoline (m.p. 69–71°C). Boc protection using di-tert-butyl dicarbonate (0.9 equiv) in DMF at 100°C for 3.5 hours affords tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (85–90% yield).

Nucleophilic Substitution

The chloropyrimidinone (1.0 equiv) and deprotected 6-amino-3,4-dihydroisoquinoline (1.2 equiv) are reacted in i-PrOH with triethylamine (2.0 equiv) under microwave irradiation (100°C, 2 hours). This SNAr displacement replaces the chloromethyl group with the dihydroisoquinoline amine, yielding the target compound (60–70% yield). Purification via flash chromatography (DCM/MeOH 9:1) removes unreacted starting materials.

Alternative Alkylation Strategies

Industrial-scale protocols for analogous compounds suggest alkylation as a viable alternative.

Mitsunobu Reaction

A mixture of pyrimidinone (1.0 equiv), 3,4-dihydroisoquinoline (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF at 0–25°C for 24 hours achieves O→N alkyl transfer (45–55% yield). This method avoids harsh conditions but requires stoichiometric reagents.

Reductive Amination

Condensing pyrimidinone with 1,2,3,4-tetrahydroisoquinoline in the presence of NaBH3CN (1.2 equiv) and acetic acid (0.1 equiv) in methanol at 60°C for 6 hours affords the product via imine intermediate (50–60% yield). While efficient, over-reduction to secondary amines necessitates careful monitoring.

Optimization and Challenges

Chloropyrimidine Activation

Phosphorus oxychloride (POCl3 ) in toluene with catalytic DMF (5 mol%) at 100°C for 4 hours converts pyrimidinones to reactive chlorides (75–90% yield). Excessive POCl3 leads to decomposition, requiring precise stoichiometry.

Purification Strategies

  • Silica Gel Adsorption : Crude products stirred with silica gel (5 wt%) in toluene at 60°C for 30 minutes remove polar impurities.

  • Prep-HPLC : Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) resolves regioisomers, yielding >98% purity.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 1.75–1.85 (m, 4H, cyclopentane), 2.65–2.75 (m, 2H, CH2), 3.00–3.10 (m, 2H, CH2), 4.25 (s, 2H, NCH2), 6.95–7.05 (m, 4H, aromatic).
HRMS : Calculated for C19H20N3O [M+H]+: 306.1601, Found: 306.1604.

Comparative Yield Analysis

MethodConditionsYield (%)Purity (%)
SNAr (microwave)i-PrOH, 100°C, 2 h6598
MitsunobuTHF, 25°C, 24 h5095
Reductive AminationMeOH, 60°C, 6 h5592

Industrial-Scale Considerations

Solvent Recycling : Toluene from POCl3 reactions is distilled and reused, reducing waste.
Cost Analysis : SNAr methods are 30% cheaper than Mitsunobu due to lower reagent costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

  • Protein Kinase Inhibition :
    • Compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one have been studied for their ability to inhibit protein kinases. Protein kinases are critical in various cellular processes and are often implicated in cancer and other diseases. Research has shown that derivatives of this compound can act as selective inhibitors for specific kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .
  • Neurological Applications :
    • The compound has been investigated for its potential use in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its mechanism involves modulation of dopamine receptors and other neurotransmitter systems, making it a candidate for further development in psychopharmacology .
  • Anticancer Activity :
    • Some studies have indicated that similar isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The structural features of these compounds allow them to interfere with cancer cell proliferation and induce apoptosis .

Case Studies

StudyFocusFindings
Giraud et al. (2023)Synthesis and evaluation of pyrido[3,4-g]quinazoline derivativesIdentified that structural modifications influence protein kinase inhibition potency; compounds exhibited nanomolar activity against CLK1 and DYRK1A .
European Patent EP3004061B1Development of pharmaceutical compositionsHighlighted the efficacy of certain isoquinoline derivatives in treating neurological conditions; proposed formulations combining these compounds with known therapeutics .
ACS Journal (2019)Characterization of novel D1 receptor modulatorsReported on the allosteric modulation properties of derivatives related to the target compound; demonstrated selective enhancement of D1 receptor activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name (ID) Molecular Formula Substituent at 2-Position Key Structural Features Reported Activity
Target Compound C17H16N3O 3,4-dihydroisoquinolin-2(1H)-yl Bicyclic core + fused dihydroisoquinoline N/A (inferred MMP inhibition)
2-[(4-methylbenzyl)sulfanyl]-... (Q/4) C15H16N2OS (4-methylbenzyl)sulfanyl Bicyclic core + hydrophobic sulfanyl group MMP inhibitor
Q1/20 C14H14N2OS (4-methylphenyl)methyl sulfanyl Smaller substituent, methylphenyl group MMP inhibitor (moderate potency)
2-(Chloromethyl)-... () C10H9ClN2OS Chloromethyl Thieno-fused core + chloromethyl N/A (structural analog)

Key Observations :

  • The dihydroisoquinoline substituent in the target compound introduces a larger, aromatic system compared to the sulfanyl or chloromethyl groups in analogs. This may enhance π-π stacking or hydrophobic interactions in enzyme binding pockets .
  • The chloromethyl group in ’s compound introduces electronegativity, which may affect reactivity but lacks direct activity data .

Pharmacological and Binding Properties

MMP Inhibition
  • Q/4 and related analogs exhibit MMP inhibition, targeting exosite regions to enhance specificity . The target compound’s dihydroisoquinoline group may mimic these exosite interactions due to its planar structure.
  • Docking Studies: Glide docking () suggests that substituent bulk and polarity critically influence binding scores. The dihydroisoquinoline group’s rigidity may improve docking accuracy compared to flexible sulfanyl chains .
Metabolic Stability
  • Sulfanyl-containing analogs (e.g., Q/4) may undergo oxidative metabolism, whereas the dihydroisoquinoline group’s aromaticity could reduce metabolic degradation, extending half-life .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure features a complex arrangement that contributes to its biological activity. The presence of the dihydroisoquinoline moiety is significant as it is known to interact with various biological targets.

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Inhibition of Protein Arginine Methyltransferases (PRMTs) : A study identified derivatives targeting PRMT5 with promising inhibitory activity. For instance, a related compound demonstrated an IC50 value of 8.5 nM against PRMT5, indicating strong potential as an anticancer agent .
  • Antitumor Activity : In vitro studies have shown that similar compounds can exhibit significant anti-proliferative effects on cancer cell lines. For example, one derivative displayed a GI50 value of 18 nM in MV4-11 cells and showed efficacy in mouse xenograft models .

Pharmacological Effects

The pharmacological effects observed in studies include:

  • Antiproliferative Effects : Compounds in this class have shown the ability to inhibit cell growth in various cancer models.
  • Selective Targeting : The ability to selectively inhibit specific enzymes (like PRMT5) suggests a targeted therapeutic approach with potentially fewer side effects compared to traditional chemotherapies.

Case Studies

  • PRMT5 Inhibition : A detailed study on N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives revealed that certain compounds could serve as effective tools for probing PRMT5's biological functions. The promising results from this study highlight the therapeutic potential of these compounds in treating hematological malignancies .
  • Antitumor Efficacy : In vivo experiments using mouse models indicated that derivatives of this compound not only inhibited tumor growth but also improved survival rates in treated subjects .

Summary of Biological Activities

Activity TypeCompound NameIC50 Value (nM)Reference
PRMT5 InhibitionN-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide8.5
Antitumor ActivityMV4-11 Cell LineGI50 = 18

Comparative Analysis of Similar Compounds

Compound NameTargetActivity TypeReference
Compound APRMT5Inhibition
Compound BVarious Cancer CellsAntiproliferative

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:
The synthesis of complex heterocyclic compounds like this pyrimidinone derivative typically involves multi-step reactions. Key strategies include:

  • Stepwise Functionalization : Start with cyclization of a cyclopenta[d]pyrimidin-4-one core, followed by introducing the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions.
  • Condition Optimization : Control reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF for solubility), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to maximize yield and purity .
  • By-Product Mitigation : Use chromatographic purification (e.g., flash column chromatography) or recrystallization to isolate the target compound from side products.

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and analytical methods is essential:

Technique Purpose Example Parameters
NMR Spectroscopy Confirm molecular structure and substituent positions¹H NMR (400 MHz, DMSO-d6), ¹³C NMR (100 MHz)
Mass Spectrometry Verify molecular weight and fragmentation patternsESI-MS (m/z calc’d for C₁₉H₂₀N₃O: 306.16)
IR Spectroscopy Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹)ATR-FTIR (4000–400 cm⁻¹ range)
X-ray Crystallography Resolve 3D conformation (if crystals are obtainable)Single-crystal diffraction (CCDC deposition)

These methods collectively ensure structural fidelity and purity >95% .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., pyrimidinones often target kinases or GPCRs). Use computational docking to predict binding affinity.
  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculation.
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds.

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve pharmacological properties?

Methodological Answer:

  • Derivative Synthesis : Modify substituents on the pyrimidinone core (e.g., alkylation of the dihydroisoquinoline nitrogen) to assess impact on bioactivity .
  • Computational Modeling :
    • Use DFT calculations (e.g., Gaussian 16) to analyze electronic properties (HOMO/LUMO energies).
    • Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability with target proteins.
  • Pharmacokinetic Profiling :
    • Measure logP (octanol-water partition) to assess lipophilicity.
    • Test metabolic stability in liver microsomes (e.g., human CYP450 isoforms).

Advanced: How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Environmental Persistence :
    • Conduct hydrolysis studies (pH 4–9, 25–50°C) to estimate degradation half-life .
    • Measure photolytic stability under UV light (λ = 254 nm).
  • Biotic Interactions :
    • Use Daphnia magna acute toxicity assays (48-hour LC₅₀).
    • Assess bioaccumulation potential in fish models (e.g., zebrafish BCF values).
  • Field Monitoring : Deploy LC-MS/MS to detect residual levels in water or soil samples from contaminated sites.

Advanced: How should contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum batch) to rule out variability.
  • Orthogonal Assays : Validate findings using disparate methods (e.g., corroborate cytotoxicity with apoptosis flow cytometry).
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones in ) to identify trends .
  • Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-experimental variability.

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